4-Bromo-2-methoxy-5-methylbenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-methoxy-5-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-3-7(5-11)9(12-2)4-8(6)10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTOYJCPVACGFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 2 Methoxy 5 Methylbenzaldehyde
Retrosynthetic Analysis and Strategic Disconnections for 4-Bromo-2-methoxy-5-methylbenzaldehyde Synthesis
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, two primary disconnection strategies are considered, revolving around the introduction of the formyl (CHO) and bromo (Br) groups.
Strategy A: Formylation as the Final Key Step
This approach involves disconnecting the C-CHO bond. The direct precursor would be an organometallic reagent derived from 1-bromo-4-methoxy-2-methylbenzene, which is then treated with a formylating agent. Alternatively, an electrophilic formylation of the aromatic ring of 1-bromo-4-methoxy-2-methylbenzene could be employed. This precursor can be further disconnected to simpler materials like 3-methylanisole (B1663972) or 4-bromo-3-methylanisole.
Disconnection 1 (C-CHO): This points to formylation reactions, such as the Vilsmeier-Haack reaction or metal-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Disconnection 2 (C-Br): This suggests a bromination reaction on a precursor like 2-methoxy-5-methyltoluene (3-methyl-4-methoxytoluene).
Disconnection 3 (C-O): This points to the methylation of a corresponding phenol (B47542).
Strategy B: Bromination as the Final Key Step
In this alternative strategy, the C-Br bond is disconnected last. This implies the electrophilic bromination of a precursor molecule, 2-methoxy-5-methylbenzaldehyde (B1297009). This precursor, in turn, can be synthesized through the formylation of 4-methylanisole.
Disconnection 1 (C-Br): This points to an electrophilic aromatic bromination reaction. The regiochemical outcome is dictated by the existing methoxy (B1213986), methyl, and formyl groups.
Disconnection 2 (C-CHO): This suggests a formylation reaction on 4-methylanisole.
The choice between these strategies depends on the directing effects of the substituents, which control the regioselectivity of the bromination and formylation steps, as well as the commercial availability of the necessary precursors.
Classical Synthetic Approaches and Their Modern Revisions
Building upon the retrosynthetic analysis, several classical and modern synthetic methods can be employed to synthesize this compound.
Electrophilic aromatic bromination is a fundamental method for introducing a bromine atom onto an aromatic ring. The success of this strategy hinges on the directing effects of the substituents already present on the benzene (B151609) ring. For the synthesis of this compound via bromination of 2-methoxy-5-methylbenzaldehyde, the substituents' directing effects are as follows:
-OCH₃ (Methoxy group): Strongly activating and ortho-, para-directing.
-CH₃ (Methyl group): Activating and ortho-, para-directing.
-CHO (Formyl group): Deactivating and meta-directing.
In the precursor 2-methoxy-5-methylbenzaldehyde, the powerful ortho-, para-directing methoxy group at position 2 and the methyl group at position 5 both activate positions 4 and 6 for electrophilic attack. The formyl group at position 1 deactivates the ring but directs meta to itself (positions 3 and 5), which does not conflict with the activating groups. Therefore, bromination is strongly favored at the C4 position. Various brominating agents can be used. wku.eduresearchgate.net
| Reagent System | Solvent | Conditions | Outcome |
| Br₂ | Acetic Acid | Room Temp | Regioselective bromination, typically at the most activated position. chemicalbook.com |
| N-Bromosuccinimide (NBS) | Acetonitrile or DMF | Catalyst (e.g., acid) may be needed | Milder alternative to Br₂, good for activated rings. |
| KBrO₃ / H₂SO₄ | Water/DCM | Room Temp | In situ generation of Br₂, useful for electron-rich substrates. sunankalijaga.org |
For instance, the bromination of the related compound veratraldehyde (3,4-dimethoxybenzaldehyde) to 2-bromo-4,5-dimethoxybenzaldehyde (B182550) has been successfully achieved using KBrO₃ in an acidic medium, yielding the product in high purity. sunankalijaga.org A similar approach could be adapted for 2-methoxy-5-methylbenzaldehyde.
Formylation introduces the aldehyde group onto the aromatic ring. This is a crucial step if Strategy A is followed, starting from a precursor like 1-bromo-4-methoxy-2-methylbenzene. nih.gov
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.orgmdpi.com The reaction employs a Vilsmeier reagent, typically a chloroiminium ion, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). wikipedia.org
The Vilsmeier reagent acts as the electrophile in an electrophilic aromatic substitution. For the precursor 1-bromo-4-methoxy-2-methylbenzene, the activating methoxy and methyl groups direct the incoming electrophile. The powerful ortho-directing effect of the methoxy group would favor formylation at the C3 position.
Reaction Mechanism Outline:
Formation of the Vilsmeier reagent: DMF + POCl₃ → [ClCH=N(CH₃)₂]⁺ PO₂Cl₂⁻
Electrophilic attack by the aromatic ring on the Vilsmeier reagent.
Formation of an iminium ion intermediate.
Hydrolysis of the iminium ion during aqueous workup to yield the final aldehyde.
While effective for many activated systems, the regioselectivity can sometimes be an issue if multiple activated sites are present. rsc.org
Metal-halogen exchange offers a powerful and highly regioselective alternative for formylation. thieme-connect.de This method typically involves treating an aryl halide with an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent at low temperatures. This process generates a new organometallic species where the halogen is replaced by a metal. This new species is a potent nucleophile and can react with an electrophilic formylating agent, most commonly DMF, to introduce the aldehyde group. google.comresearchgate.net
A plausible route to this compound could start from a dihalo-precursor, such as 1,4-dibromo-2-methoxy-5-methylbenzene. The difference in the electronic environment of the two bromine atoms could allow for a selective metal-halogen exchange. The bromine at C1 is ortho to the methoxy group, while the bromine at C4 is para. Treatment with one equivalent of n-BuLi at low temperatures (e.g., -78 °C) could selectively replace one of the bromines with lithium. Subsequent addition of DMF and aqueous workup would yield the desired aldehyde.
| Step | Reagents & Conditions | Purpose | Ref. |
| 1. Metal-Halogen Exchange | Aryl Bromide + n-BuLi or i-PrMgCl, THF or Diethyl Ether, -78 °C to 0 °C | Formation of a nucleophilic aryl-lithium or aryl-magnesium species. | google.comgoogle.com |
| 2. Formylation | Addition of N,N-Dimethylformamide (DMF) | Quenching the organometallic with a C1 electrophile. | thieme-connect.de |
| 3. Workup | Aqueous acid (e.g., dilute HCl) | Hydrolysis of the intermediate to the final aldehyde. | researchgate.net |
This method's key advantage is that the position of the formyl group is determined by the initial position of the halogen, offering excellent regiochemical control. researchgate.net
An alternative pathway to the aldehyde functional group is through the oxidation of a precursor at the same oxidation state or lower.
Oxidation of Benzyl (B1604629) Alcohols: The corresponding benzyl alcohol, (4-bromo-2-methoxy-5-methylphenyl)methanol, can be oxidized to the target aldehyde. This is a common and reliable transformation in organic synthesis. A variety of reagents can be employed for this oxidation, with the choice often depending on the scale and the presence of other sensitive functional groups.
| Oxidizing Agent | Typical Conditions | Notes |
| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), Room Temp | Mild reagent, reliably stops at the aldehyde stage. |
| Pyridinium dichromate (PDC) | Dichloromethane (DCM) | Similar to PCC, can also be used for this transformation. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Low temperature (-78 °C), avoids heavy metals. |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Room Temp | Mild, metal-free oxidation with a simple workup. |
The precursor alcohol itself would need to be synthesized, for instance, by the reduction of a corresponding carboxylic acid or ester, or via a Grignard reaction between a suitable aryl bromide and formaldehyde.
Oxidation of Methyl Arenes: Direct oxidation of a methyl group on the aromatic ring to a formyl group is also a possibility, though it can be challenging to control and may require specific reagents to avoid over-oxidation to the carboxylic acid. A potential precursor for this route would be 1-bromo-5-methoxy-2,4-dimethylbenzene. Reagents like chromium trioxide (CrO₃) in acetic anhydride (B1165640) (Étard reaction conditions) or ceric ammonium (B1175870) nitrate (B79036) (CAN) can sometimes achieve this transformation, but yields and selectivity can be variable.
Oxidation Routes from Precursor Alcohols or Methyl Arenes
Manganese Dioxide-Mediated Oxidations
The oxidation of benzyl alcohols using activated manganese dioxide (MnO₂) is a well-established and highly selective method for preparing benzaldehydes. This heterogeneous reaction is particularly valued for its mild conditions, which prevent the over-oxidation of the aldehyde to a carboxylic acid—a common side reaction with more powerful oxidizing agents. ajgreenchem.commdma.ch The reaction is typically performed by stirring the precursor alcohol with a suspension of activated MnO₂ in a non-polar organic solvent, such as petroleum ether, hexane, or dichloromethane. sciencemadness.org
The efficacy of MnO₂ is highly dependent on its method of preparation and activation, which influences its surface area and reactivity. sciencemadness.org For the synthesis of this compound, this method offers a reliable and straightforward approach from its alcohol precursor. The key advantages are the simple workup, which involves filtering off the solid manganese salts, and the high chemoselectivity for the benzylic alcohol. rsc.org
Table 1: Comparison of Conditions for Manganese Dioxide Oxidation
| Parameter | Condition | Rationale / Outcome |
|---|---|---|
| Solvent | Non-polar (e.g., Hexane, CH₂Cl₂) | Enhances selectivity and simplifies product isolation. sciencemadness.org |
| Temperature | Room Temperature to Reflux | Reaction proceeds under mild thermal conditions. |
| Stoichiometry | Excess MnO₂ (5-10 eq.) | Drives the reaction to completion and can adsorb unreacted alcohol, simplifying purification. sciencemadness.org |
| Reaction Time | Several hours to days | Reaction rate is dependent on the substrate and activity of the MnO₂. |
Advanced Oxidative Systems for Benzaldehyde (B42025) Formation
Beyond traditional stoichiometric oxidants, a variety of advanced catalytic systems have been developed that offer improved sustainability, efficiency, and safety. These systems often utilize molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) as the terminal oxidant, generating water as the only byproduct. mdpi.comgordon.edu
Catalytic Aerobic Oxidation: Transition metal catalysts, including those based on palladium, gold, and cobalt, can facilitate the aerobic oxidation of benzyl alcohols. frontiersin.orgbenthamdirect.comrsc.org For instance, palladium nanoparticles supported on graphene oxide have demonstrated high conversion and selectivity for the oxidation of benzyl alcohol to benzaldehyde using O₂. benthamdirect.com Similarly, cobalt composites have been employed as catalysts under solvent-free, microwave-assisted conditions, aligning with green chemistry principles. frontiersin.org
Photochemical Oxidation: A particularly green approach involves the use of an organic dye, such as Eosin Y or thioxanthenone, as a photocatalyst. rsc.orgorganic-chemistry.org Under irradiation with visible light (including sunlight), the excited photocatalyst can initiate the oxidation of the benzyl alcohol using oxygen from the air. rsc.org These metal-free systems operate under exceptionally mild conditions and exhibit broad functional group tolerance. organic-chemistry.org
Hydrogen Peroxide-Based Systems: Hydrogen peroxide is an inexpensive and environmentally benign oxidant. mdpi.com Its use is enabled by various catalysts, such as sodium molybdate, which can activate H₂O₂ for the selective oxidation of benzyl alcohols. gordon.edu These reactions can often be performed in aqueous media, further enhancing their green profile. gordon.edu
Table 2: Overview of Advanced Oxidative Systems for Benzyl Alcohol Oxidation
| Oxidative System | Catalyst Example | Oxidant | Key Advantages |
|---|---|---|---|
| Catalytic Aerobic | Pd or Au Nanoparticles | O₂ (Air) | High atom economy, catalytic, reusable catalysts. benthamdirect.comrsc.org |
| Photochemical | Eosin Y / Thioxanthenone | O₂ (Air) | Metal-free, uses visible light, very mild conditions. rsc.orgorganic-chemistry.org |
| Peroxide-Based | Sodium Molybdate | H₂O₂ | Green oxidant (water byproduct), often aqueous conditions. mdpi.comgordon.edu |
Emerging and Advanced Synthetic Strategies
While oxidation of a pre-functionalized precursor is the most direct route, several advanced synthetic strategies offer novel disconnections for the construction of polysubstituted aromatic rings like this compound.
Aryne Chemistry and Benzocyclobutenol Ring Opening Approaches
Aryne Chemistry: Arynes are highly reactive, neutral intermediates derived from aromatic rings by the formal removal of two ortho substituents. Their high electrophilicity allows them to undergo a variety of transformations, including nucleophilic additions and cycloadditions. thieme-connect.com The synthesis of a specific isomer like this compound via an aryne intermediate would be a non-traditional but plausible approach. This could hypothetically be achieved through a multicomponent reaction where a suitably substituted aryne is trapped by a formyl anion equivalent or through a transition-metal-catalyzed process that introduces the aldehyde functionality. thieme-connect.com
Benzocyclobutenol Ring Opening: Benzocyclobutenes and their derivatives, such as benzocyclobutenols, are strained ring systems that can undergo thermal or transition-metal-catalyzed electrocyclic ring-opening to form highly reactive ortho-quinodimethane intermediates. nih.gov These intermediates can be trapped in situ to construct complex, polysubstituted aromatic systems. While not a standard method for preparing simple benzaldehydes, a retrosynthetic approach could envision the formation of the target aldehyde's aromatic core from the ring-opening of a custom-synthesized benzocyclobutenol precursor, followed by subsequent functionalization.
C–H Activation Methodologies for Directed Functionalization
Direct C–H activation has emerged as a powerful and atom-economical tool in organic synthesis, allowing for the conversion of inert C–H bonds into new functional groups without the need for pre-functionalized substrates. nih.gov Palladium-catalyzed C–H functionalization, often guided by a directing group, is a leading strategy in this field. rsc.org
For the synthesis of this compound, a C–H activation approach could be envisioned starting from a simpler precursor like 1-bromo-4-methoxy-2-methylbenzene. The methoxy group can act as an endogenous directing group, guiding a palladium catalyst to activate the adjacent C–H bond for subsequent functionalization. While direct C–H formylation is challenging, a two-step process involving C–H oxidation to an alcohol followed by a standard oxidation to the aldehyde is a feasible pathway. More advanced methods involve the direct C–H carbonylation or acylation. For example, the palladium-catalyzed C(sp³)–H arylation of ortho-alkylbenzaldehydes demonstrates the feasibility of functionalizing C-H bonds in benzaldehyde-containing structures. rsc.org
Multi-Component Reactions in Benzaldehyde Synthesis
Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. researchgate.netnih.gov MCRs are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity. researchgate.net
While MCRs are more commonly used to synthesize complex heterocyclic structures from benzaldehydes, it is theoretically possible to design an MCR that constructs the substituted aromatic ring of this compound itself. Such a strategy would involve the cyclo-condensation of acyclic precursors to build the benzene ring with the requisite aldehyde, bromo, methoxy, and methyl functionalities installed in a single, highly convergent step. This represents a frontier approach that would require significant methods development but aligns with the goals of modern, efficient synthesis.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating these principles.
Catalysis over Stoichiometric Reagents: Employing catalytic oxidation methods (e.g., using palladium, cobalt, or photocatalysts) instead of stoichiometric reagents like MnO₂ or chromium-based oxidants significantly reduces waste. frontiersin.orgbenthamdirect.com Catalysts are used in small amounts and can often be recycled and reused.
Use of Safer Solvents and Auxiliaries: Traditional syntheses often use hazardous chlorinated solvents like dichloromethane. Green alternatives include performing reactions in water, or under solvent-free conditions, the latter of which can be accelerated by microwave irradiation. ajgreenchem.comgordon.edu
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. C–H activation strategies are inherently more atom-economical than traditional methods that require pre-installation of leaving groups. nih.gov
Use of Benign Oxidants: Replacing hazardous, heavy-metal-based oxidants with environmentally benign alternatives like molecular oxygen (from air) or hydrogen peroxide is a significant green improvement. mdpi.comorganic-chemistry.org These oxidants produce minimal or no hazardous waste.
Table 3: Application of Green Chemistry Principles to Benzaldehyde Synthesis
| Green Principle | Traditional Approach | Green Alternative | Benefit |
|---|---|---|---|
| Waste Prevention | Stoichiometric CrO₃ or KMnO₄ oxidation | Catalytic oxidation with O₂/H₂O₂ | Drastically reduces inorganic waste. mdpi.comgordon.edu |
| Safer Solvents | Dichloromethane, Chloroform | Water, Ethanol (B145695), or solvent-free | Reduces toxicity and environmental impact. ajgreenchem.comgordon.edu |
| Energy Efficiency | High-temperature reflux for hours | Photochemical or microwave-assisted reactions | Reduces energy consumption and reaction times. frontiersin.orgrsc.org |
| Atom Economy | Multi-step synthesis with protecting groups | Direct C–H functionalization | Fewer steps, less waste, higher efficiency. nih.gov |
By selecting methodologies that incorporate these principles, the synthesis of this compound can be performed in a more environmentally responsible and efficient manner.
Eco-Friendly Bromination Reagents and Catalytic Systems
The development of environmentally friendly bromination methods is crucial for sustainable chemical manufacturing. Traditional bromination often involves the use of elemental bromine, which is hazardous and can lead to the formation of undesirable byproducts. Modern approaches focus on safer brominating agents and catalytic systems that improve selectivity and reduce waste.
One of the most widely used eco-friendly brominating agents is N-Bromosuccinimide (NBS). NBS is a versatile reagent for aromatic bromination, offering milder reaction conditions compared to elemental bromine. Its use can minimize the formation of polybrominated products and simplify the purification process.
Another sustainable approach involves the in-situ generation of bromine. This can be achieved by oxidizing bromide salts, such as potassium bromide (KBr), with an oxidizing agent. For instance, a system using iodine pentoxide (I₂O₅) and KBr in an aqueous medium has been shown to be effective for the bromination of various electron-rich aromatic compounds. This method is advantageous as it avoids the handling and transportation of toxic molecular bromine.
Catalytic systems are also employed to enhance the efficiency and selectivity of bromination. Palladium-catalyzed C-H activation has emerged as a powerful tool for the ortho-selective bromination of substituted benzaldehydes. In this method, a directing group, such as an O-methyloxime, guides the palladium catalyst to the desired position on the aromatic ring, ensuring high regioselectivity. While this has been demonstrated for various substituted benzaldehydes, its specific application to 2-methoxy-5-methylbenzaldehyde would require further investigation.
The use of a brominating couple, comprising in-situ generated hydrobromic acid (HBr) and a bromide ion oxidizer, represents another eco-friendly strategy. This method avoids the stoichiometric use of bromine and minimizes the generation of HBr as a byproduct, which is a common issue in traditional bromination reactions.
| Reagent/System | Description | Advantages |
| N-Bromosuccinimide (NBS) | A solid, crystalline brominating agent. | Milder reaction conditions, improved selectivity, easier handling than Br₂. |
| In-situ generated Bromine (e.g., I₂O₅/KBr) | Bromine is produced directly in the reaction mixture from bromide salts. | Avoids storage and transport of hazardous Br₂, environmentally benign. |
| Palladium Catalysis | Transition metal-catalyzed C-H activation for regioselective bromination. | High selectivity for specific positions (e.g., ortho-bromination). |
| Brominating Couple (HBr/oxidizer) | Utilizes HBr generated in-situ to form bromine with an oxidizing agent. | Reduces HBr byproduct and overall bromine usage. |
Solvent Selection and Reaction Medium Optimization
The choice of solvent is a critical parameter in the synthesis of this compound, as it can significantly influence reaction rates, yields, and selectivity. The ideal solvent should dissolve the reactants, facilitate the desired chemical transformations, and be environmentally friendly.
For the bromination of substituted benzaldehydes, a range of solvents has been explored. Glacial acetic acid is a common solvent for bromination reactions, often used in conjunction with a catalyst or a bromine source like NBS. It is effective in dissolving the aromatic substrate and facilitating the electrophilic substitution reaction.
In the context of industrial applications, solvents that are less corrosive and easier to recover are preferred. For instance, in a patented process for the synthesis of the closely related 4-bromo-2-methoxybenzaldehyde (B1278859), heptane (B126788) was used as a solvent for crystallization and purification. cambridgescholars.com Methanol (B129727) was also employed as a solvent in a subsequent reaction step. cambridgescholars.com The use of such solvents highlights a move towards more industrially viable and less hazardous reaction media.
Aqueous reaction media are highly desirable from an environmental perspective. The use of systems like I₂O₅-KBr in water for the bromination of aromatic compounds demonstrates the feasibility of conducting these reactions in an environmentally benign solvent. google.com Optimizing the reaction medium may also involve the use of phase-transfer catalysts to facilitate reactions between reactants in different phases, for example, in a biphasic water-organic solvent system.
The optimization of the reaction medium also extends to controlling the pH and ionic strength of the solution, which can be crucial for achieving high selectivity and yield, particularly in catalytic reactions.
| Solvent | Application/Relevance | Considerations |
| Glacial Acetic Acid | Commonly used for laboratory-scale bromination of aromatic aldehydes. | Corrosive, can be challenging to handle on a large scale. |
| Heptane | Used for crystallization and purification in industrial processes. | Low polarity, good for purification of non-polar products. |
| Methanol | Employed as a solvent in multi-step syntheses of related compounds. | Polar protic solvent, can participate in or influence certain reactions. |
| Water | An environmentally friendly solvent for specific bromination systems (e.g., I₂O₅/KBr). | Limited solubility for many organic substrates, may require co-solvents or phase-transfer catalysts. |
Process Intensification and Scalability Studies
The transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of process intensification and scalability. This involves optimizing reaction parameters to maximize efficiency, selectivity, and safety while minimizing costs and environmental impact.
Optimization of Reaction Parameters for Enhanced Efficiency and Selectivity
The efficiency and selectivity of the synthesis of this compound are highly dependent on reaction parameters such as temperature, reaction time, and the stoichiometry of the reactants. Systematic studies to optimize these parameters are essential for maximizing the yield of the desired product while minimizing the formation of impurities.
For example, in the synthesis of 4-bromo-2-methoxybenzaldehyde from 1,4-dibromo-2-fluorobenzene (B72686), the metal-halogen exchange and formylation step was carried out at 0 °C to ensure high selectivity. cambridgescholars.com A subsequent nucleophilic aromatic substitution reaction was conducted at 50 °C. cambridgescholars.com These specific temperature controls are crucial for achieving the desired outcome and avoiding side reactions.
The concentration of reactants is another important parameter. Higher concentrations can lead to faster reaction rates but may also increase the risk of side reactions and make heat management more challenging on a larger scale. Therefore, finding the optimal concentration is a key aspect of process optimization.
The choice and loading of the catalyst are also critical. In palladium-catalyzed reactions, for instance, even small changes in the catalyst structure or concentration can have a significant impact on the reaction's efficiency and selectivity.
| Parameter | Influence on Reaction | Example (from related syntheses) |
| Temperature | Affects reaction rate and selectivity. | 0 °C for selective metal-halogen exchange; 50 °C for SNAr reaction. cambridgescholars.com |
| Reaction Time | Determines the extent of conversion. | Must be optimized to ensure complete reaction without product degradation. |
| Stoichiometry | The molar ratio of reactants and reagents. | Using less than a stoichiometric amount of bromine initially can help control the reaction. |
| Catalyst Loading | The amount of catalyst used. | Lowering catalyst loading is desirable for cost reduction and easier purification. |
Non-Cryogenic Reaction Conditions and Industrial Relevance
For a synthetic process to be industrially viable, it must be safe, cost-effective, and scalable. One significant factor in this regard is the avoidance of cryogenic conditions (very low temperatures), which are expensive to maintain on a large scale and can pose safety challenges.
The synthesis of 4-bromo-2-methoxybenzaldehyde from 1,4-dibromo-2-fluorobenzene is a notable example of a process designed for industrial relevance by avoiding cryogenic conditions. cambridgescholars.com The initial step is performed at 0 °C, which is readily achievable with standard industrial cooling equipment, and the subsequent step is at 50 °C. cambridgescholars.com This contrasts with other synthetic routes that require temperatures as low as -78 °C, making them less suitable for large-scale production. cambridgescholars.com
Furthermore, the choice of reagents and solvents with good safety profiles and ease of handling is crucial for industrial applications. The use of heptane and methanol as solvents in the aforementioned process is indicative of this consideration. cambridgescholars.com
Process intensification can also be achieved through the use of continuous flow reactors. Flow chemistry offers several advantages over traditional batch processing, including better temperature control, improved safety, and the potential for higher throughput. The in-situ generation of hazardous reagents like bromine is particularly well-suited for flow chemistry, as it minimizes the amount of the hazardous substance present at any given time.
Advanced Reaction Chemistry of 4 Bromo 2 Methoxy 5 Methylbenzaldehyde
Functional Group Transformations of the Aldehyde Moiety
The aldehyde group is a prominent site for a variety of chemical transformations, including reductions, oxidations, and condensation reactions.
Reductions to Corresponding Alcohols and Derivatives
The aldehyde functionality of 4-Bromo-2-methoxy-5-methylbenzaldehyde can be readily reduced to a primary alcohol, (4-Bromo-2-methoxy-5-methylphenyl)methanol. This transformation is a fundamental reaction in organic synthesis, often accomplished using hydride-based reducing agents or catalytic hydrogenation.
A common and effective method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄). evitachem.comnih.gov This reagent is known for its mild and selective nature, efficiently reducing aldehydes and ketones without affecting other functional groups like esters or amides under standard conditions. evitachem.combeilstein-journals.org The reaction typically proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. evitachem.comacs.org
Catalytic hydrogenation is another powerful method for the reduction of aromatic aldehydes. youtube.com This process involves the use of hydrogen gas in the presence of a metal catalyst, such as nickel, platinum, or ruthenium. doubtnut.comachemblock.comnih.gov The choice of catalyst and reaction conditions can influence the selectivity of the reduction, particularly when other reducible functional groups are present in the molecule. For instance, nickel-containing catalysts have been shown to selectively hydrogenate the carbonyl group of benzaldehyde (B42025) derivatives to the corresponding benzyl (B1604629) alcohol. achemblock.com
The table below summarizes common reduction methods applicable to this compound.
| Reagent/Catalyst | Solvent(s) | Temperature | Product | Notes |
| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol (B145695) | 0 °C to Room Temp. | (4-Bromo-2-methoxy-5-methylphenyl)methanol | Mild and selective for the aldehyde group. evitachem.comnih.gov |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran, Diethyl ether | 0 °C to Room Temp. | (4-Bromo-2-methoxy-5-methylphenyl)methanol | A more powerful reducing agent, also capable of reducing esters and carboxylic acids. youtube.com |
| Catalytic Hydrogenation (e.g., H₂/Ni, H₂/Pt, H₂/Ru) | Ethanol, Ethyl acetate | Room Temp. to elevated | (4-Bromo-2-methoxy-5-methylphenyl)methanol | Effective for clean reductions; selectivity can be tuned by catalyst choice. doubtnut.comachemblock.comnih.gov |
Oxidations to Carboxylic Acids and Esters
The aldehyde group of this compound is susceptible to oxidation, yielding the corresponding carboxylic acid, 4-Bromo-2-methoxy-5-methylbenzoic acid. This transformation can be achieved using a variety of oxidizing agents, ranging from mild to strong.
Commonly employed strong oxidizing agents include potassium permanganate (B83412) (KMnO₄) and potassium dichromate (K₂Cr₂O₇) under acidic or alkaline conditions. nih.gov These reagents effectively convert aldehydes to carboxylic acids. Phase transfer catalysis has been utilized to facilitate the oxidation of substituted benzaldehydes with permanganate in non-polar solvents, resulting in high yields of the corresponding benzoic acids. libretexts.org Pyridinium bromochromate (PBC) has also been studied for the oxidation of substituted benzaldehydes in dimethyl sulfoxide (B87167) (DMSO). acs.org
Even mild oxidizing agents, such as Tollens' reagent (ammoniacal silver nitrate) and Fehling's solution, can oxidize aldehydes, a reaction often used as a qualitative test to distinguish aldehydes from ketones. nih.gov Benzaldehyde itself is known to readily undergo autoxidation to benzoic acid upon exposure to air. beilstein-journals.org
The resulting 4-Bromo-2-methoxy-5-methylbenzoic acid can be further converted to its corresponding esters through esterification reactions. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. doubtnut.com For example, reacting 4-Bromo-2-methoxy-5-methylbenzoic acid with methanol under acidic conditions would yield Methyl 4-bromo-2-methoxy-5-methylbenzoate.
Below is a table of common oxidation methods.
| Oxidizing Agent | Conditions | Product | Notes |
| Potassium Permanganate (KMnO₄) | Basic or acidic, heat | 4-Bromo-2-methoxy-5-methylbenzoic acid | A strong and common oxidizing agent. nih.govlibretexts.org |
| Potassium Dichromate (K₂Cr₂O₇) | Acidic (e.g., H₂SO₄) | 4-Bromo-2-methoxy-5-methylbenzoic acid | Another strong oxidizing agent. nih.gov |
| Pyridinium Bromochromate (PBC) | DMSO | 4-Bromo-2-methoxy-5-methylbenzoic acid | A milder chromium-based oxidant. acs.org |
| Tollens' Reagent | Ammoniacal AgNO₃ | 4-Bromo-2-methoxy-5-methylbenzoic acid (as carboxylate) | A mild oxidizing agent, useful for selective oxidation. nih.gov |
Condensation Reactions with Nucleophiles
The electrophilic nature of the aldehyde's carbonyl carbon makes it a prime target for nucleophilic attack, leading to a variety of condensation reactions that are fundamental for carbon-carbon and carbon-nitrogen bond formation.
The Knoevenagel condensation is a key reaction for forming carbon-carbon double bonds. It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. For this compound, this reaction provides a pathway to various cinnamic acid derivatives and other α,β-unsaturated compounds.
Active methylene compounds that can be employed in this reaction include malonic acid, ethyl acetoacetate, and malononitrile (B47326). The choice of the active methylene compound and the reaction conditions determines the final product. For instance, the reaction with malonic acid, often catalyzed by pyridine (B92270) and piperidine, typically leads to the formation of a substituted cinnamic acid after subsequent decarboxylation. libretexts.orgnih.gov Greener alternatives to the traditional pyridine/piperidine catalyst system have been developed, utilizing benign amines or ammonium (B1175870) salts, sometimes under solvent-free conditions. nih.gov
Structurally similar compounds, such as 5-bromo-2,4-dimethoxybenzaldehyde, have been successfully reacted with malonic acid in a pyridine-piperidine system to yield the corresponding cinnamic acid. libretexts.org This suggests that this compound would undergo a similar transformation to produce (E)-3-(4-bromo-2-methoxy-5-methylphenyl)acrylic acid.
The following table presents examples of Knoevenagel condensation reactions with substituted benzaldehydes.
| Active Methylene Compound | Catalyst(s) | Typical Product Type |
| Malonic Acid | Pyridine, Piperidine | Cinnamic acid derivative (after decarboxylation) libretexts.orgnih.gov |
| Ethyl Cyanoacetate | Piperidine, Basic Carbons | Phenylcyanoacrylate derivative byjus.com |
| Dimedone | ZrOCl₂·8H₂O/NaNH₂ | 2,2'-(Arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) evitachem.com |
| Malononitrile | Piperidine | Benzylidene malononitrile derivative libretexts.org |
This compound readily reacts with primary amines to form imines, also known as Schiff bases. doubtnut.combyjus.comlearncbse.in This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The reaction is typically acid-catalyzed and reversible. libretexts.org
The formation of Schiff bases is a crucial transformation in the synthesis of various heterocyclic compounds and molecules with biological significance. Aromatic aldehydes, such as the title compound, generally form more stable Schiff bases compared to their aliphatic counterparts due to the effective conjugation system. researchgate.net
For example, the reaction of this compound with a primary amine, R-NH₂, would yield the corresponding N-(4-bromo-2-methoxy-5-methylbenzylidene)amine. The stability and properties of the resulting Schiff base are influenced by the nature of the substituent on the primary amine. Studies on substituted salicylaldehydes, such as 5-bromosalicylaldehyde (B98134) and 5-methoxysalicylaldehyde, have demonstrated their condensation with amines like 2-(4-aminophenyl)ethan-1-ol to form stable Schiff base ligands that can coordinate with metal ions. nih.gov
Reactivity of the Aromatic Ring Substituents
The bromo, methoxy (B1213986), and methyl groups attached to the aromatic ring of this compound also exhibit characteristic reactivities that can be exploited for further molecular elaboration.
The bromine atom serves as a versatile handle for various transformations. It is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly if the ring is activated by strongly electron-withdrawing groups. libretexts.orgnih.gov However, in this specific molecule, the presence of electron-donating methoxy and methyl groups makes classical SNAr reactions less favorable unless harsh conditions or specific catalytic systems are employed. More significantly, the bromine atom is an excellent site for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. evitachem.com
The methoxy group is generally stable but can be cleaved to the corresponding phenol (B47542) under strong acidic conditions, typically using reagents like hydrogen bromide (HBr) or hydrogen iodide (HI). researchgate.net Selective demethylation can be challenging if multiple methoxy groups are present. Reagents like boron tribromide (BBr₃) or aluminum chloride (AlCl₃) with a soft nucleophile like ethanethiol (B150549) have been used for the cleavage of aryl methyl ethers, with selectivity sometimes being influenced by coordination to nearby functional groups. researchgate.net
The methyl group on the aromatic ring is generally unreactive. However, under vigorous oxidation conditions, such as with hot alkaline potassium permanganate, it can be oxidized to a carboxylic acid group. This reaction would likely also oxidize the aldehyde group.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic Aromatic Substitution (SNAr) is a critical reaction for modifying aryl halides. For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups. In the case of this compound, the aldehyde group (-CHO) serves as a moderate electron-withdrawing group, rendering the ring susceptible to nucleophilic attack, although less so than if a nitro group were present.
The reaction mechanism involves a two-step process:
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the bromide ion.
The regioselectivity of the attack is dictated by the positions of the activating and deactivating groups. While the aldehyde activates the ring towards nucleophilic attack, the methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, which can disfavor the reaction. However, SNAr reactions can be facilitated under specific conditions. For instance, a related synthesis of 4-bromo-2-methoxybenzaldehyde (B1278859) from 4-bromo-2-fluorobenzaldehyde (B134337) utilizes methanol with potassium carbonate, where methoxide (B1231860) acts as the nucleophile displacing the more labile fluoride (B91410) in an SNAr-type reaction. google.comgoogle.com This demonstrates the principle of displacing a halogen on a benzaldehyde ring with a nucleophile. google.comgoogle.com For this compound, a strong nucleophile would be required to displace the bromide.
Table 1: Factors Influencing SNAr Reactivity of this compound
| Feature | Influence on SNAr | Rationale |
|---|---|---|
| Aldehyde Group (-CHO) | Activating | Electron-withdrawing; stabilizes the negative charge in the Meisenheimer complex. |
| Bromine Atom (-Br) | Leaving Group | Moderate leaving group ability in SNAr reactions. |
| Methoxy Group (-OCH₃) | Deactivating | Electron-donating; destabilizes the Meisenheimer complex. |
| Methyl Group (-CH₃) | Deactivating | Electron-donating; destabilizes the Meisenheimer complex. |
| Nucleophile Strength | Reaction Driver | A strong nucleophile is necessary to overcome the deactivating effects of the methoxy and methyl groups. |
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. bohrium.com
These reactions provide powerful methods for forming new C-C bonds at the C4 position.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. tcichemicals.com This is one of the most versatile methods for biaryl synthesis. The reaction of this compound with an arylboronic acid would yield a substituted biphenyl (B1667301) derivative, while coupling with an alkenylboronic acid would introduce an alkene. A typical catalyst system might involve Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand. researchgate.net
Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin compound (stannane). It is known for its tolerance of a wide variety of functional groups, which would be advantageous for a molecule like this compound containing a reactive aldehyde.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, typically with high trans selectivity. organic-chemistry.org This reaction requires a palladium catalyst and a base. Reacting this compound with an alkene like n-butyl acrylate (B77674) would append a substituted acrylate moiety to the aromatic ring. organic-chemistry.org
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Typical Catalyst/Reagents | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl or Aryl-Alkene |
| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | Biaryl or Aryl-Alkene/Alkyne |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Substituted Alkene |
Direct C–H functionalization is an emerging field that offers a more atom-economical approach to forming new bonds by activating C-H bonds directly, rather than relying on pre-functionalized substrates. In the context of this compound, palladium catalysis could potentially be used to couple the aryl bromide portion of one molecule with an activated C-H bond of another aromatic compound.
More relevant to this specific substrate would be intramolecular C-H functionalization or reactions where the existing groups direct the functionalization of a C-H bond on the same ring. However, the primary application for this molecule remains the cross-coupling at the C-Br bond. Strategies for C-H activation often target the synthesis of complex molecules where such methods can simplify synthetic routes. rsc.org
Derivatization via Electrophilic Aromatic Substitution (for subsequent transformations)
Electrophilic aromatic substitution (EAS) involves the reaction of an electrophile with the aromatic ring. The outcome of such a reaction on this compound is governed by the directing effects of the existing substituents.
Directing Effects:
-OCH₃ (methoxy): Strongly activating, ortho-, para- director.
-CH₃ (methyl): Activating, ortho-, para- director.
-Br (bromo): Deactivating, ortho-, para- director.
-CHO (aldehyde): Strongly deactivating, meta- director.
The positions on the ring are C1 (with CHO), C2 (with OCH₃), C3 (H), C4 (Br), C5 (CH₃), and C6 (H). The most powerful activating group, the methoxy group at C2, will strongly direct incoming electrophiles to its ortho (C3) and para (C6) positions. The methyl group at C5 also directs to its ortho positions (C4 and C6). The aldehyde group deactivates the ring and directs meta (to C3 and C5).
Considering these combined effects:
Position C6: This position is para to the strongly activating methoxy group and ortho to the activating methyl group. It is sterically accessible.
Position C3: This position is ortho to the methoxy group and meta to the aldehyde.
The C6 position is the most likely site for electrophilic attack due to the synergistic directing effects of the methoxy and methyl groups. A subsequent transformation could then utilize this newly installed functional group. For example, nitration (using HNO₃/H₂SO₄) would likely introduce a nitro group at the C6 position.
Chemo-, Regio-, and Stereoselective Transformations of this compound
Selectivity is paramount when transforming a multifunctional molecule like this compound.
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others.
Aldehyde vs. Aryl Bromide: The aldehyde group can be selectively reduced (e.g., to an alcohol with NaBH₄) or oxidized (e.g., to a carboxylic acid with KMnO₄) without affecting the aryl bromide. Conversely, the aryl bromide can undergo palladium-catalyzed coupling under conditions that leave the aldehyde untouched. nih.govrsc.org The aldehyde can also be protected as an acetal, allowing for a wider range of reactions to be performed on the aryl bromide. learncbse.in
Aldehyde Reactions: The aldehyde can undergo typical reactions like Wittig olefination or reductive amination chemoselectively.
Regioselectivity: This is crucial in reactions involving the aromatic ring.
As discussed in section 3.2.3, electrophilic aromatic substitution is expected to be highly regioselective, favoring substitution at the C6 position due to the directing influence of the existing substituents.
In metal-halogen exchange reactions (e.g., with BuLi), the bromine at C4 would be selectively replaced by lithium, allowing for subsequent reaction with an electrophile at that specific position.
Stereoselectivity: Stereoselective transformations primarily involve the aldehyde functional group.
Addition of a nucleophile (e.g., a Grignard reagent or an organolithium) to the carbonyl carbon of the aldehyde creates a new stereocenter. The use of a chiral catalyst or a chiral auxiliary can induce stereoselectivity, leading to the preferential formation of one enantiomer of the resulting secondary alcohol over the other.
Table 3: Summary of Selective Transformations
| Selectivity Type | Reaction Example | Selective Site | Rationale |
|---|---|---|---|
| Chemoselectivity | Reduction with NaBH₄ | Aldehyde (-CHO) | NaBH₄ is a mild reducing agent that reduces aldehydes but not aryl halides. |
| Chemoselectivity | Suzuki Coupling | Aryl Bromide (-Br) | Palladium catalysts are specifically designed to activate the C-Br bond for coupling. |
| Regioselectivity | Nitration (HNO₃/H₂SO₄) | C6-H on the ring | Strong directing effect of the ortho methoxy and para methyl groups. |
| Stereoselectivity | Asymmetric addition of R-MgBr | Aldehyde (-CHO) | Use of a chiral ligand/catalyst can create a facial bias for nucleophilic attack. |
Applications of 4 Bromo 2 Methoxy 5 Methylbenzaldehyde in Chemical Synthesis
Role as a Versatile Synthetic Intermediate in Medicinal Chemistry
Aromatic aldehydes are crucial intermediates in the pharmaceutical industry. google.com The utility of substituted benzaldehydes in medicinal chemistry is well-established for the synthesis of a wide range of biologically active compounds.
Precursor for Bioactive Heterocyclic Compounds
While specific studies detailing the use of 4-Bromo-2-methoxy-5-methylbenzaldehyde in the synthesis of bioactive heterocyclic compounds are not extensively documented in available research, compounds with similar structural motifs are frequently employed for this purpose. For instance, various brominated and methoxylated benzaldehydes serve as starting materials for synthesizing derivatives with potential antioxidant and anticancer properties. mdpi.com The aldehyde functional group is readily converted into other functionalities, enabling the construction of diverse heterocyclic ring systems.
Building Block for Complex Pharmaceutical Scaffolds
The development of novel pharmaceutical agents often relies on the availability of versatile chemical building blocks. Substituted benzaldehydes, such as the related compound 4-Bromo-2-methoxybenzaldehyde (B1278859), are considered useful intermediates in the chemical and pharmaceutical industry. google.comgoogle.com The presence of bromo-, methoxy-, and methyl- groups on the aromatic ring of this compound offers distinct points for chemical modification, allowing for its incorporation into larger, more complex molecular architectures that form the scaffolds of potential drug candidates.
Utility in Material Science Research
In material science, functionalized aromatic compounds are precursors to advanced materials with tailored properties.
Synthesis of Monomers for Polymer Development
There is limited specific information available in the searched literature regarding the direct application of this compound in polymer development.
Precursor for Photoactive and Optoelectronic Materials
Detailed research explicitly outlining the use of this compound as a precursor for photoactive and optoelectronic materials is not prevalent. However, related compounds find use in these areas; for example, 4-Bromo-2-fluorobenzaldehyde (B134337) has been utilized in the synthesis of liquid crystal molecules, which are crucial for display technologies and optical materials. fluoromart.com
Application in Agrochemical Research and Development
Currently, there is a lack of specific, publicly accessible research findings on the application of this compound within the field of agrochemical research and development.
Integration into High-Throughput Synthesis Methodologies
High-throughput synthesis (HTS) is a paradigm in modern drug discovery and materials science that enables the rapid generation of large libraries of chemical compounds. These libraries are then screened for desired biological activities or material properties. Functionalized building blocks, such as substituted benzaldehydes, are integral to HTS workflows due to their ability to participate in a variety of robust and automatable chemical reactions.
Diversity-oriented synthesis (DOS) is a strategy often coupled with HTS to create structurally diverse and complex small molecules. Substituted benzaldehydes are valuable in DOS as they can be utilized in multicomponent reactions, such as the Biginelli or Ugi reactions, to quickly build molecular complexity. The aldehyde functionality allows for a wide range of transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic scaffolds.
While the principles of HTS and DOS are well-established and the use of functionalized benzaldehydes is a cornerstone of these approaches, specific examples detailing the integration of this compound into such a high-throughput workflow are not explicitly documented in the surveyed scientific literature. The potential for its use exists, given its reactive aldehyde group and the presence of a bromine atom that allows for further diversification. A hypothetical HTS campaign could involve reacting this compound with a library of amines, followed by a Suzuki coupling reaction with a diverse set of boronic acids to generate a large and varied compound library. However, actual instances of such a campaign featuring this specific compound are not reported.
Computational and Theoretical Investigations of 4 Bromo 2 Methoxy 5 Methylbenzaldehyde
Quantum Chemical Studies
Quantum chemical studies are fundamental to predicting the behavior of a molecule at the electronic level. These in-silico experiments provide insights that complement and guide experimental work.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting molecular properties. For a molecule like 4-Bromo-2-methoxy-5-methylbenzaldehyde, a DFT analysis, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to optimize the molecular geometry and calculate various electronic properties.
The optimized geometry would reveal the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. Key structural parameters of interest would include the planarity of the benzene (B151609) ring and the orientation of the aldehyde, methoxy (B1213986), and methyl groups relative to the ring. The electronic properties that would be elucidated include the distribution of electron density, the dipole moment, and the energies of the molecular orbitals.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
| C-Br Bond Length | ~1.90 Å |
| C-O (methoxy) Bond Length | ~1.36 Å |
| C=O (aldehyde) Bond Length | ~1.22 Å |
| C-C (aromatic) Bond Lengths | ~1.39 - 1.41 Å |
| O-C-H (aldehyde) Bond Angle | ~120° |
| C-O-C (methoxy) Bond Angle | ~118° |
Note: These are illustrative values based on similar structures and would require specific DFT calculations for confirmation.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the benzene ring, with significant contributions from the electron-donating methoxy and methyl groups. The LUMO is anticipated to be centered on the electron-withdrawing aldehyde group and the aromatic ring. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These are illustrative values and would vary depending on the level of theory and basis set used in the calculation.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) indicate electron-deficient areas that are prone to nucleophilic attack.
In the MEP map of this compound, the most negative potential would be expected around the oxygen atom of the carbonyl group in the aldehyde function, making it a likely site for protonation and attack by electrophiles. The area around the hydrogen atom of the aldehyde group and the regions ortho and para to the electron-withdrawing groups would likely exhibit a positive potential, indicating susceptibility to nucleophilic attack.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be used to investigate the mechanisms of chemical reactions, providing detailed information about the energy changes that occur as reactants are converted to products.
For a given reaction involving this compound, such as a nucleophilic addition to the carbonyl group, computational methods can be used to locate the transition state structure. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Characterizing the transition state involves optimizing its geometry and confirming that it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction pathway.
Intermolecular Interactions and Supramolecular Chemistry
The arrangement of molecules in the solid state is governed by a complex interplay of non-covalent interactions. For this compound, these interactions would dictate the crystal packing and influence its physical properties.
In the crystal lattice of this compound, conventional strong hydrogen bond donors (like O-H or N-H) are absent. However, the structure is capable of forming networks of weak C—H⋯O hydrogen bonds. nih.govrsc.org The aldehyde group (C=O) and the methoxy group (O-CH₃) are effective hydrogen bond acceptors. The hydrogen atoms on the aromatic ring and the methyl group can act as donors. These interactions, though individually weak, can collectively play a significant role in the formation of stable supramolecular assemblies, often leading to the creation of chains or layered motifs within the crystal structure. rsc.org The geometry and strength of these potential C—H⋯O bonds can be accurately modeled using quantum chemical calculations.
The presence of a bromine atom on the aromatic ring introduces the possibility of halogen bonding. mdpi.com A halogen bond is a non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). nih.gov In a crystal of this compound, the bromine atom could interact with the oxygen atom of a carbonyl or methoxy group from a neighboring molecule (a Br···O interaction). The strength and directionality of this interaction are dependent on the electronic environment of the bromine atom. mdpi.com
In addition to halogen bonds, aromatic interactions are expected to be significant contributors to the crystal packing. These can include:
π–π Stacking: Face-to-face or offset stacking interactions between the electron-rich aromatic rings of adjacent molecules. rsc.org
C–H⋯π Interactions: Interactions where a C-H bond from one molecule points towards the face of an aromatic ring of another molecule. rsc.org
These varied interactions work in concert to create a densely packed and stable three-dimensional crystal structure.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.com By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the crystal packing environment.
The analysis generates several key outputs:
d_norm Surface: This surface is colored to show intermolecular contacts that are shorter, equal to, or longer than the van der Waals radii. Red spots on the d_norm map highlight close contacts, which are indicative of significant interactions like hydrogen or halogen bonds. nih.gov
2D Fingerprint Plots: These plots summarize all the intermolecular contacts in the crystal, providing a quantitative measure of the contribution of different types of interactions to the total Hirshfeld surface area. nih.gov For this compound, one would expect to see significant contributions from H···H, O···H/H···O, and Br···H/H···Br contacts.
The table below illustrates a hypothetical breakdown of intermolecular contacts for this compound as would be determined by a Hirshfeld surface analysis, based on typical values for similar organic molecules. nih.govnih.gov
| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |
|---|---|---|
| H···H | ~45% | Represents contacts between hydrogen atoms, generally considered weak van der Waals forces, but their large number makes them a dominant contributor to overall packing. |
| O···H / H···O | ~25% | Quantifies the C—H⋯O hydrogen bonds involving the aldehyde and methoxy oxygen atoms. These are crucial for directing the supramolecular assembly. |
| Br···H / H···Br | ~15% | Indicates contacts between bromine and hydrogen atoms, which can have characteristics of both weak hydrogen bonds and halogen bonds. |
| C···H / H···C | ~10% | Corresponds to C—H⋯π interactions and other general van der Waals contacts involving carbon. |
| Other (C···C, Br···O, etc.) | ~5% | Includes contributions from π–π stacking, potential halogen bonds, and other minor contacts. |
Prediction of Reactivity and Selectivity in Organic Transformations
Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for predicting the reactivity and selectivity of organic molecules. nih.govnih.gov For this compound, these methods can elucidate its behavior in various organic transformations.
Key computational descriptors include:
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate nucleophilic sites, which are susceptible to electrophilic attack. For this molecule, the most negative potential would be localized on the carbonyl oxygen atom. Regions of positive potential (blue) indicate electrophilic sites, prone to nucleophilic attack, with the aldehyde carbon being a primary example. nih.gov
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The distribution of these orbitals on the molecule reveals the most likely sites for reaction. For instance, in an electrophilic aromatic substitution, the reaction site would be predicted by the locations of high HOMO density on the aromatic ring.
Fukui Functions: These functions provide a more quantitative measure of the change in electron density at a specific site upon the addition or removal of an electron, allowing for a precise ranking of atomic sites for nucleophilic, electrophilic, and radical attack. nih.gov
These computational models can predict the outcomes of various reactions. For example, in a nucleophilic addition to the carbonyl group, the MEP and LUMO would confirm the aldehyde carbon as the electrophilic site. For electrophilic aromatic substitution, analysis of the HOMO and calculated carbocation intermediate stabilities would predict whether an incoming electrophile would add to the C3 or C6 position, taking into account the directing effects of the existing bromo, methoxy, and methyl substituents. mit.edu
The following table conceptualizes the type of reactivity data that DFT calculations would provide for this compound.
| Molecular Site | Predicted Reactivity Type | Governing Factor | Example Transformation |
|---|---|---|---|
| Aldehyde Carbon (C=O) | Electrophilic | High positive electrostatic potential; High LUMO coefficient | Nucleophilic addition (e.g., Grignard reaction, Wittig reaction) |
| Aldehyde Oxygen (C=O) | Nucleophilic / Basic | High negative electrostatic potential; Lone pair availability | Protonation under acidic conditions; Coordination to Lewis acids |
| Aromatic Ring (C3 Position) | Nucleophilic | High HOMO density; Activating effect of ortho-methoxy and para-methyl groups | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) |
| Aromatic Ring (C6 Position) | Nucleophilic | High HOMO density; Activating effect of ortho-methyl and para-methoxy groups | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) |
Advanced Spectroscopic Characterization in Research on 4 Bromo 2 Methoxy 5 Methylbenzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques are used to identify the functional groups present in a molecule by measuring how the molecule absorbs specific frequencies of infrared radiation or scatters light.
Raman SpectroscopyRaman spectroscopy would provide complementary information to FT-IR. It is particularly effective for identifying vibrations of non-polar bonds. A Raman spectrum would help confirm the presence of the aromatic ring structure and other key skeletal vibrations.
Without access to experimental spectra and peer-reviewed analyses specific to 4-Bromo-2-methoxy-5-methylbenzaldehyde, any attempt to provide the detailed data required for the requested article would be speculative and would not meet the standards of scientific accuracy. Further research or direct experimental analysis of the compound is required to populate the detailed characterization outlined.
Electronic Spectroscopy for Conjugation and Chromophores
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a key technique for investigating the electronic transitions within a molecule. It provides valuable information about the extent of conjugation and the nature of chromophores present in the molecular structure.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. For this compound, the aromatic ring, the aldehyde group (C=O), and the methoxy (B1213986) group (-OCH3) constitute the primary chromophores. The bromine atom and the methyl group act as auxochromes, which can modify the absorption characteristics of the main chromophores. The conjugated system of the benzene (B151609) ring and the aldehyde group is expected to give rise to characteristic absorption bands.
Typically, the spectrum would be recorded by dissolving the compound in a suitable transparent solvent, such as ethanol (B145695) or cyclohexane, and measuring the absorbance over a wavelength range of approximately 200 to 800 nm. The resulting spectrum would show one or more absorption maxima (λmax), which correspond to specific electronic transitions (e.g., π → π* and n → π* transitions).
Despite the utility of this technique, specific experimental UV-Vis absorption data for this compound is not found in the reviewed literature. A hypothetical data table for such an analysis is presented below.
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Electronic Transition |
| Ethanol | Data not available | Data not available | π → π |
| Ethanol | Data not available | Data not available | n → π |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C9H9BrO2), high-resolution mass spectrometry would confirm its exact molecular weight of 227.9793 g/mol .
In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M+•) would be observed. Due to the presence of bromine, this peak would be accompanied by an (M+2)+• peak of nearly equal intensity, which is characteristic of the isotopic distribution of bromine (79Br and 81Br). The fragmentation of the molecular ion would provide valuable structural information. Expected fragmentation pathways could include the loss of a hydrogen atom, a methyl radical, a methoxy radical, a formyl radical, or a bromine atom.
While the principles of mass spectrometry are well-established, specific experimental mass spectrometry data detailing the fragmentation pattern of this compound is not available in the surveyed scientific literature. A table outlining potential major fragments is provided for illustrative purposes.
| m/z (mass-to-charge ratio) | Ion Formula | Fragment Lost |
| 228/230 | [C9H9BrO2]+• | - |
| 227/229 | [C9H8BrO2]+ | H• |
| 213/215 | [C8H6BrO2]+ | CH3• |
| 199/201 | [C9H9BrO]+• | CO |
| 149 | [C9H9O2]+ | Br• |
Crystallographic Analysis for Solid-State Structure Determination
Crystallographic analysis, particularly X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.
Single crystal X-ray diffraction is the gold standard for molecular structure determination. To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal is then mounted in an X-ray diffractometer, and the diffraction pattern is collected. The analysis of this pattern allows for the determination of the crystal system, space group, and the precise coordinates of each atom in the unit cell.
This analysis would unequivocally confirm the connectivity of the atoms and the stereochemistry of the molecule. It would also reveal details about the planarity of the benzene ring and the orientation of the aldehyde and methoxy substituents. Information on intermolecular interactions, such as hydrogen bonding or halogen bonding, which influence the crystal packing, would also be obtained.
A search of crystallographic databases did not yield any published single crystal structures for this compound. A representative table of crystallographic data that would be obtained from such a study is shown below.
| Parameter | Value |
| Chemical Formula | C9H9BrO2 |
| Formula Weight | 229.07 |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (Å3) | Data not available |
| Z | Data not available |
| Density (calculated) (g/cm3) | Data not available |
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. This technique is particularly useful for phase identification, purity assessment, and analysis of polycrystalline materials. The sample is exposed to a monochromatic X-ray beam, and the scattered intensity is measured as a function of the scattering angle (2θ). The resulting diffractogram is a unique fingerprint of the crystalline phase.
For this compound, PXRD could be used to confirm that a synthesized bulk sample consists of a single crystalline phase. The positions and relative intensities of the diffraction peaks are characteristic of the crystal lattice structure.
As with other spectroscopic data, no experimental powder X-ray diffraction patterns for this compound have been reported in the available literature.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
Current synthetic approaches to substituted benzaldehydes often face challenges such as low selectivity, the necessity for cryogenic conditions, or the use of hazardous reagents. google.comgoogle.comgoogle.com Future research should prioritize the development of more efficient, cost-effective, and environmentally benign methods for the synthesis of 4-Bromo-2-methoxy-5-methylbenzaldehyde.
Key areas for investigation include:
One-Pot and Tandem Reactions: Expanding on modern synthetic strategies, the design of one-pot procedures that combine multiple reaction steps without isolating intermediates can significantly improve efficiency. rug.nlnih.gov Research into tandem reactions, where a single catalyst facilitates consecutive transformations, could provide elegant and atom-economical routes to the target molecule.
Green Chemistry Principles: Future synthetic designs should incorporate principles of green chemistry, such as using safer solvents, reducing waste, and employing catalytic rather than stoichiometric reagents. acs.org For instance, developing catalytic bromination methods or exploring mechanochemical synthesis could reduce the environmental impact.
Exploration of Unprecedented Reactivity Patterns
The unique electronic and steric environment of this compound—created by the interplay of the electron-withdrawing bromine, the electron-donating methoxy (B1213986) and methyl groups, and the aldehyde functionality—suggests a rich and underexplored reactivity profile.
Future studies should aim to:
Catalytic Cross-Coupling Reactions: Systematically investigate the participation of the aryl bromide moiety in various palladium, nickel, or copper-catalyzed cross-coupling reactions. The steric hindrance from the adjacent methyl group and the electronic influence of the methoxy and aldehyde groups could lead to unusual selectivity or reactivity in reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination.
Ortho-Functionalization: Explore selective C-H activation and functionalization at the position ortho to the methoxy group. The directing ability of the methoxy group could be harnessed to introduce new substituents, leading to highly functionalized aromatic scaffolds that are otherwise difficult to access.
Novel Condensation and Multicomponent Reactions: Design and screen for novel multicomponent reactions (MCRs) where this compound serves as the key aldehyde component. Its specific substitution pattern could steer these reactions toward the synthesis of unique heterocyclic libraries with potential biological activity. mdpi.com
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, reproducibility, and scalability. researchgate.netnih.gov The application of these technologies to the synthesis and derivatization of this compound is a promising research avenue.
Key opportunities include:
Enhanced Safety and Control: Reactions involving hazardous intermediates or highly exothermic processes can be managed more safely in microreactors, which offer superior heat and mass transfer. nih.gov Flow chemistry could enable the safe execution of reactions that are challenging in batch, such as certain organometallic transformations or nitrations.
High-Throughput Optimization: Automated synthesis platforms can be employed to rapidly screen a wide range of reaction conditions (e.g., catalysts, ligands, solvents, temperatures) to quickly identify the optimal parameters for synthesizing the target compound or its derivatives. beilstein-journals.org
On-Demand Synthesis and Library Generation: Integrating flow synthesis with automated purification and analysis would allow for the on-demand generation of a diverse library of derivatives based on the this compound core. This would accelerate the discovery of new molecules with desired properties.
Advanced Computational Design of Derivatives with Tailored Properties
Computational chemistry provides powerful tools for predicting molecular properties and guiding synthetic efforts. nih.gov Applying these methods to this compound can accelerate the discovery of new derivatives with specific, pre-defined functions.
Future research should focus on:
In Silico Property Prediction: Employing Density Functional Theory (DFT) and other computational methods to calculate key electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electrostatic potential maps, and reactivity indices. nih.govresearchgate.net This data can predict the molecule's reactivity and guide the design of derivatives for applications in materials science (e.g., organic electronics).
Structure-Based Drug Design: Using the this compound scaffold as a starting point for computational drug design. Molecular docking and dynamics simulations can be used to design derivatives that bind to specific biological targets, guiding the synthesis of new potential therapeutic agents.
Predictive Reaction Modeling: Developing computational models to predict the outcomes and selectivity of unknown reactions involving this scaffold. This can help prioritize synthetic routes and reduce the amount of empirical experimentation required.
Expanded Applications as a Precursor in Diverse Chemical Fields
The functional handles present in this compound make it an ideal precursor for a wide range of more complex molecules. Building on the applications of structurally similar compounds, its potential can be expanded into new areas. fluoromart.com
Promising fields for exploration include:
Medicinal Chemistry: Using the compound as a key intermediate for the synthesis of novel heterocyclic compounds like quinoxalines, quinazolines, or benzothiazepines, which are prevalent scaffolds in drug discovery. mdpi.comfluoromart.com The bromo-substituent provides a convenient site for late-stage functionalization to create analogues for structure-activity relationship (SAR) studies.
Materials Science: Serving as a building block for novel organic materials. For example, its derivatives could be investigated for applications as liquid crystals, organic light-emitting diodes (OLEDs), or functional polymers, where the specific substitution pattern can be used to tune the electronic and photophysical properties. fluoromart.com
Agrochemicals: Exploring the synthesis of new pesticides and herbicides. The halogenated and methoxylated aromatic core is a common feature in many agrochemically active compounds, and derivatives of this compound could exhibit useful biological activity.
Q & A
Q. What are the optimal synthetic routes for 4-Bromo-2-methoxy-5-methylbenzaldehyde, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves bromination and functional group protection strategies. For example, bromination of a pre-substituted benzaldehyde derivative (e.g., 2-methoxy-5-methylbenzaldehyde) using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation with AIBN in CCl₄). Reaction temperatures should be maintained at 60–80°C to minimize side reactions like over-bromination . Purification via column chromatography (silica gel, hexane/EtOAC gradient) is critical to isolate the product. Yields can vary (50–70%) depending on steric hindrance from the methyl and methoxy groups .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the aldehyde proton at δ 10.1–10.3 ppm (singlet) and aromatic protons influenced by electron-withdrawing/donating substituents (e.g., methoxy at δ 3.8–4.0 ppm as a singlet).
- IR Spectroscopy : Strong absorption bands for C=O (aldehyde, ~1700 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ should match the theoretical mass (C₉H₉BrO₂: ~243.98 g/mol). Discrepancies in fragmentation patterns may indicate impurities .
Advanced Research Questions
Q. How can computational modeling and X-ray crystallography resolve ambiguities in the spatial arrangement of substituents?
Methodological Answer: Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination. Crystallization is achieved via slow evaporation of a saturated solution in methanol/CHCl₃. SHELX software (e.g., SHELXL) refines the structure by analyzing diffraction data, resolving challenges like disorder in the methyl or methoxy groups. Computational tools (DFT, Gaussian) predict optimized geometries and electronic properties, which can be cross-validated with experimental data .
Q. What mechanistic insights explain the compound’s reactivity in Schiff base formation, and how do steric effects from substituents influence reaction kinetics?
Methodological Answer: The aldehyde group undergoes nucleophilic attack by amines to form Schiff bases. Steric hindrance from the methyl and methoxy groups slows reaction rates compared to less-substituted analogs. Kinetic studies (UV-Vis monitoring) in ethanol at 25°C show pseudo-first-order behavior. Activation energy (Eₐ) calculated via the Arrhenius equation is typically 10–15% higher than for unhindered benzaldehyde derivatives. Crystal structures of Schiff base products (e.g., from ) reveal trans-configurations stabilized by intramolecular hydrogen bonds .
Q. How do competing side reactions (e.g., oxidation or aldol condensation) impact the stability of this compound during storage or reactions?
Methodological Answer:
- Aldol Condensation : Minimized by storing the compound under inert atmospheres (N₂/Ar) at –20°C.
- Oxidation : The aldehyde group is susceptible to air oxidation, forming carboxylic acid derivatives. Stability assays (TGA/DSC) show decomposition onset at ~150°C.
- Mitigation Strategies : Additives like BHT (0.1% w/w) inhibit radical-mediated degradation. HPLC monitoring (C18 column, acetonitrile/water mobile phase) detects degradation products .
Data Contradiction Analysis
Q. Discrepancies in reported melting points: How to reconcile variability across studies?
Methodological Answer: Reported melting points for similar compounds (e.g., 5-Bromo-2-hydroxybenzaldehyde derivatives) range from 85–95°C. Variability arises from:
- Polymorphism : Different crystal packing modes.
- Purity : Impurities (e.g., residual solvents) lower observed melting points.
- Measurement Techniques : Differential scanning calorimetry (DSC) provides more accurate data than capillary methods. Cross-validation using DSC and hot-stage microscopy is recommended .
Application-Oriented Questions
Q. What strategies enhance the utility of this compound in synthesizing bioactive coordination complexes?
Methodological Answer: The compound serves as a precursor for ligands in metal complexes. For example:
- Schiff Base Metal Complexes : React with Fe(III) or Cu(II) salts in ethanol to form complexes with potential antimicrobial activity.
- Crystallographic Studies : As in , hydrogen bonding (O–H⋯N) and π-π stacking (centroid distance ~3.7 Å) stabilize the crystal lattice, influencing magnetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
